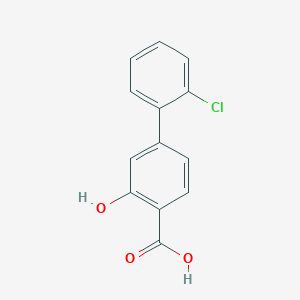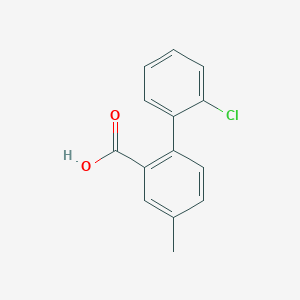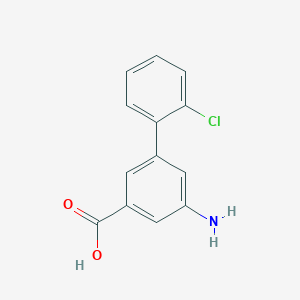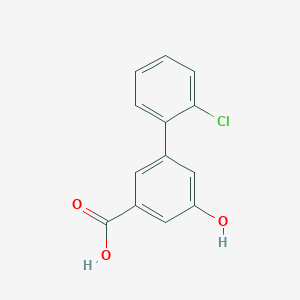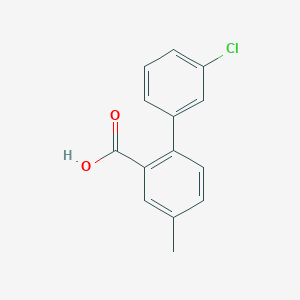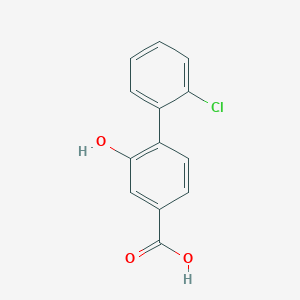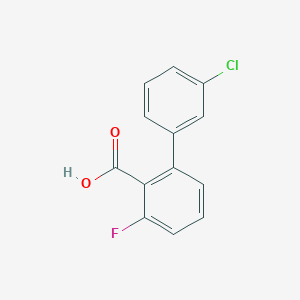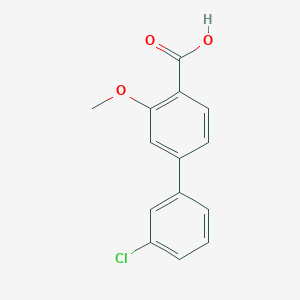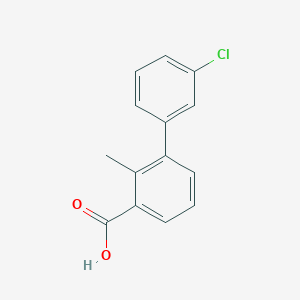
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-2-methylbenzoic acid (3-CPMB) is a small organic compound with a molecular formula of C11H9ClO2. It is a derivative of benzoic acid with a chlorine atom replacing one of the hydrogen atoms on the phenyl ring. 3-CPMB has a melting point of 82-84°C and a boiling point of 269-270°C. It is soluble in organic solvents and slightly soluble in water. 3-CPMB is used in various scientific research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. It has also been used to study the effects of certain drugs on the body. In addition, 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been used to investigate the effects of certain environmental pollutants on the environment.
Mecanismo De Acción
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% is known to inhibit the growth of certain bacteria, fungi, and viruses by inhibiting the enzymes that are responsible for their growth. It binds to the active site of the enzyme and prevents it from functioning properly. This prevents the bacteria, fungi, or virus from replicating and thus inhibits their growth.
Biochemical and Physiological Effects
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to reduce inflammation and to act as an antioxidant. It has also been found to have anti-cancer properties and to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% in lab experiments. It is not very soluble in water and can be toxic if not used in the proper concentrations.
Direcciones Futuras
There are a number of potential future directions for research using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95%. These include further investigation into its anti-cancer properties, its potential to inhibit the growth of certain bacteria, fungi, and viruses, and its potential to reduce inflammation and act as an antioxidant. Additionally, further research could be done into its potential to reduce the risk of certain cardiovascular diseases. Other potential avenues of research include its potential to act as a pesticide and its potential to be used as a food additive.
Métodos De Síntesis
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% can be synthesized by reacting 3-chlorobenzoic acid and 2-methylbenzene in an aqueous solution with a catalyst. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The product is then treated with an acid and the resulting precipitate is collected and dried.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZOCSAGIPHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689548 |
Source


|
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-46-8 |
Source


|
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


